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Abstract
This document provides a comprehensive technical overview of the discovery and

development of TC9-305, a highly potent 2-sulfonyl-pyrimidinyl derivative that functions as an

apoptosis inhibitor. TC9-305 was identified through a phenotypic screen and subsequent

structure-activity relationship (SAR) optimization, leading to a compound with picomolar

efficacy in cellular assays. Its mechanism of action involves the stabilization of mitochondrial

respiratory complex II through covalent modification of the SDHB subunit. This novel

mechanism confers significant cytoprotective and neuroprotective effects, as demonstrated in

preclinical models of ischemia. This whitepaper details the quantitative data, experimental

protocols, and key signaling pathways associated with TC9-305, offering a valuable resource

for researchers in apoptosis, mitochondrial biology, and neuroprotective drug discovery.

Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal

tissue homeostasis. However, excessive apoptosis is a key pathological feature of numerous

diseases, including neurodegenerative disorders and ischemic injuries. Consequently, the

inhibition of apoptosis has emerged as a promising therapeutic strategy. This guide focuses on

TC9-305, a novel and potent apoptosis inhibitor.
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TC9-305 (also referred to as compound 42 in initial publications) is a 2-sulfonyl-pyrimidinyl

derivative that was discovered through a high-throughput phenotypic screen designed to

identify compounds that could block apoptosis induced by the overexpression of the pro-

apoptotic Bcl-2 family member, Bim.[1] Subsequent medicinal chemistry efforts led to the

optimization of the initial hit compound, improving its cellular apoptosis inhibition activity from

the micromolar to the picomolar range.[1][2]

The therapeutic potential of TC9-305 has been demonstrated by its neuroprotective effects in

an animal model of ischemia.[2][3] This document will provide an in-depth look at the discovery,

mechanism of action, and preclinical development of this promising therapeutic candidate.

Physicochemical Properties of TC9-305
A summary of the key physicochemical properties of TC9-305 is presented in the table below.

Property Value

IUPAC Name

N-(adamantan-1-yl)-4-((4-(1-(3,4-

dimethoxybenzyl)-6-oxo-1,6-dihydropyridin-3-

yl)-6-(trifluoromethyl)pyrimidin-2-

yl)sulfonyl)butanamide

CAS Number 2092914-16-2

Molecular Formula C33H37F3N4O6S

Molecular Weight 674.74 g/mol

Exact Mass 674.2386

EC50 (Bim-induced apoptosis) 0.4 nM

EC50 (tBid-induced apoptosis) 0.23 nM[2]

Discovery and Structure-Activity Relationship (SAR)
The development of TC9-305 began with a phenotypic screen of a 200,000-compound library

to identify molecules that could inhibit apoptosis in a U2OS cell line engineered to inducibly

overexpress the pro-apoptotic protein Bim.[1] This screen identified an initial hit compound with
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micromolar activity. A systematic SAR optimization was then undertaken to improve the

potency of this initial hit.

The optimization process involved modifications at three key positions of the 2-sulfonyl-

pyrimidinyl scaffold, designated as R₁, R₂, and R₃. The following tables summarize the key

findings from the SAR studies.

Table 1: SAR at the R₁ Position

Compound R₁ EC₅₀ (nM)

Hit Phenyl >1000

1 Cyclohexyl 300

2 Adamantyl 200

3 t-Butyl 250

4 4-Fluorophenyl >1000

5 2-Thienyl >1000

Data extracted from Li et al., ACS Med Chem Lett. 2017.

Table 2: SAR at the R₂ and R₃ Positions

Compound R₂ R₃ EC₅₀ (nM)

Hit -CF₃ H >1000

6 -CH₃ H Inactive

7 -Cl H Inactive

8 -H H Inactive

9 -CF₃ 4-OCH₃ 500

10 -CF₃ 3,4-diOCH₃ 200

42 (TC9-305) -CF₃ 3,4-diOCH₃-benzyl 0.4
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Data extracted from Li et al., ACS Med Chem Lett. 2017.

These studies revealed that a bulky aliphatic group at the R₁ position and a trifluoromethyl

group at the R₂ position were crucial for high potency. Further optimization of the R₃ position

with a 3,4-dimethoxybenzyl group led to the identification of TC9-305 (compound 42) with an

EC₅₀ of 0.4 nM in the Bim-induced apoptosis assay.[2]

Mechanism of Action
TC9-305 exerts its anti-apoptotic effect through a novel mechanism: the stabilization of

mitochondrial respiratory complex II.[2][3] This was elucidated through chemical genetic

methods using a biotinylated derivative of a related compound, which identified the succinate

dehydrogenase subunit B (SDHB) of complex II as the direct molecular target.[2]

TC9-305 forms a covalent bond with cysteine 243 of the SDHB protein.[2] This interaction

stabilizes the complex, protecting the integrity of the mitochondrial electron transport chain and

preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria.
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Mechanism of Action of TC9-305
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Caption: Signaling pathway of TC9-305's anti-apoptotic action.

Experimental Protocols
Cellular Apoptosis Inhibition Assay
This assay was used to determine the potency of TC9-305 and its analogs in preventing

apoptosis.
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Cell Line: U2OS_Bim, a human osteosarcoma cell line engineered with a doxycycline-inducible

Bim expression system.

Protocol:

Seed U2OS_Bim cells in 96-well plates and allow them to adhere overnight.

Prepare serial dilutions of the test compounds (including TC9-305) in cell culture medium.

Add the compound dilutions to the cells and incubate for a specified period.

Induce apoptosis by adding doxycycline (DOX) to the culture medium to a final concentration

of 1 µg/mL.

Continue incubation for 24-48 hours.

Assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®).

Measure luminescence using a plate reader.

Calculate the EC₅₀ values by fitting the dose-response data to a four-parameter logistic

equation.

In Vivo Neuroprotection Study (Ischemic Animal Model)
The neuroprotective effects of TC9-305 were evaluated in a rat model of transient focal

cerebral ischemia.

Animal Model: Male Sprague-Dawley rats.

Protocol:

Anesthetize the rats.

Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using

an intraluminal filament. The occlusion is maintained for a defined period (e.g., 90 minutes).

Administer TC9-305 or vehicle control intravenously at the time of reperfusion (removal of

the filament).
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Allow the animals to recover for 24 hours.

Assess the neurological deficit score for each animal.

Euthanize the animals and harvest the brains.

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

Quantify the infarct volume using image analysis software.

Compare the infarct volumes and neurological scores between the TC9-305-treated and

vehicle-treated groups.

Experimental Workflow
The overall workflow for the discovery and preclinical evaluation of TC9-305 is depicted in the

following diagram.
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TC9-305 Discovery and Development Workflow
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Caption: Workflow from initial screening to preclinical studies.
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Conclusion
TC9-305 is a first-in-class, highly potent apoptosis inhibitor with a novel mechanism of action

involving the stabilization of mitochondrial complex II. Its discovery through a phenotypic

screen followed by rigorous SAR optimization has yielded a compound with significant

therapeutic potential, particularly in the context of diseases characterized by excessive

apoptosis such as ischemic injury. The detailed data and protocols presented in this whitepaper

provide a solid foundation for further research and development of TC9-305 and related

molecules as potential therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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